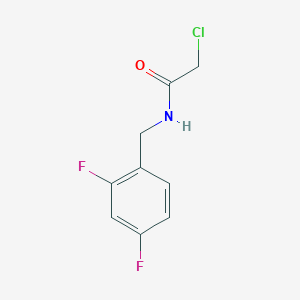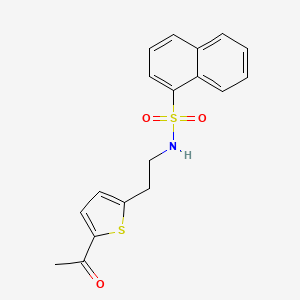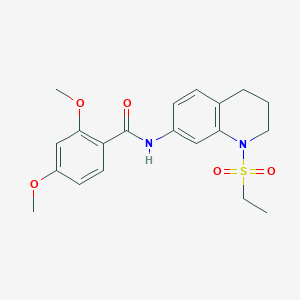![molecular formula C18H22N2O2S B2546303 (4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidin-1-yl)(phenyl)methanone CAS No. 2034309-76-5](/img/structure/B2546303.png)
(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidin-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , 4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidin-1-yl)(phenyl)methanone, is a complex molecule that likely contains a bicyclic structure with sulfur and nitrogen heteroatoms, as suggested by the "2-Thia" and "azabicyclo" nomenclature. It also features a piperidine moiety, which is a six-membered ring containing one nitrogen atom, and a phenyl group attached to a methanone (a ketone) functional group.
Synthesis Analysis
The synthesis of related bicyclic structures has been reported in the literature. For instance, functionalized 3-azabicyclo[3.2.0]heptanes have been synthesized through a [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes . This method could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions to incorporate the sulfur atom and the specific substituents required for the final molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and confirmed by single crystal X-ray diffraction studies . For the compound of interest, similar analytical methods would likely reveal the chair conformation of the piperidine ring and the geometry around the heteroatoms. The presence of intramolecular hydrogen bonds and other stabilizing interactions such as π-π stacking could also be expected.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. The ketone functionality could undergo reactions typical for carbonyl compounds, such as nucleophilic addition or condensation. The presence of a piperidine ring suggests potential for transformations into other nitrogen-containing heterocycles, similar to the conversion of 3-azabicyclo[3.2.0]heptanes into piperidine, morpholine, and piperazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The thermal stability could be assessed using thermogravimetric analysis, as has been done for related compounds, which showed stability over a certain temperature range . The electronic properties, such as the HOMO-LUMO energy gap, could be evaluated through density functional theory calculations, providing insight into the molecule's reactivity and potential as a drug candidate .
Applications De Recherche Scientifique
Crystal Structure and Compound Adducts
The study of the crystal structure of related compounds, such as the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone, reveals insights into the molecular geometry and intermolecular interactions. These structures highlight the dihedral angles between the benzene ring and the piperidine rings, demonstrating the significance of molecular orientation in forming chains extending along specific crystal axes through hydrogen bonding (Revathi et al., 2015).
Synthesis and Structural Studies
The synthesis and structural analysis of compounds like [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime offer detailed insights into their molecular structure, showcasing the chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms. This research also includes Hirshfeld surface analysis and density functional theory calculations to corroborate experimental findings, providing a comprehensive understanding of the compound's molecular structure and interactions (Karthik et al., 2021).
Hydrogenation and Transannulation Processes
Exploring the stoichiometric reaction of para-methoxyanilines with B(C6F5)3 under hydrogen leads to the reduction of the N-bound phenyl rings, followed by transannular ring closure. This process yields 7-azabicyclo[2.2.1]heptane derivatives, highlighting a method for modifying molecular structures through hydrogenation and ring closure mechanisms (Longobardi et al., 2015).
New Synthesis Methods
Research into new synthesis methods for related compounds, such as 5-phenylmorphans, through intramolecular cyclization demonstrates the potential for creating pharmacologically interesting compounds. This process involves the initial formation of specific intermediates, followed by conjugate addition and cyclization, showing the versatility of synthetic organic chemistry in producing complex molecules (Bonjoch et al., 1988).
Propriétés
IUPAC Name |
(1-benzoylpiperidin-4-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-17(13-4-2-1-3-5-13)19-8-6-14(7-9-19)18(22)20-11-16-10-15(20)12-23-16/h1-5,14-16H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWPHLJLTAGHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CC3CC2CS3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid](/img/structure/B2546222.png)

![[1,1'-biphenyl]-4-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2546226.png)
![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2546227.png)
![O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate](/img/structure/B2546228.png)
![3,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2546233.png)
![3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2546234.png)

![Methyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2546237.png)
![4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2546238.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2546241.png)
![N-[(2-chlorophenyl)(cyano)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2546243.png)